![molecular formula C9H11NO B1375623 1-(3-Ethylpyridin-2-yl)ethanone CAS No. 876392-09-5](/img/structure/B1375623.png)
1-(3-Ethylpyridin-2-yl)ethanone
Overview
Description
1-(3-ethylpyridin-2-yl)ethanone, also known by its IUPAC name as 1-(3-ethyl-2-pyridinyl)ethanone , is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 g/mol. The compound is a liquid at room temperature and is typically stored at 4°C .
Synthesis Analysis
The synthesis of 1-(3-ethylpyridin-2-yl)ethanone involves a two-step process. It starts from an alcohol derivative (1), which can be obtained either from methyl or ethyl 2-acetylisonicotinate. The detailed procedure can be found in the literature .Safety and Hazards
Scientific Research Applications
Flavor and Fragrance Industry
Lastly, due to its characteristic odor, this compound may find applications in the flavor and fragrance industry. It can be used to create new aromatic compounds or enhance existing fragrances.
Each of these fields leverages the unique chemical structure of 1-(3-Ethylpyridin-2-yl)ethanone to develop innovative solutions and products. The compound’s versatility highlights its importance in scientific research across a broad spectrum of disciplines .
properties
IUPAC Name |
1-(3-ethylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYXDXJFCVPYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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